Scientific Field: Environmental Science and Pollution Research
Summary of Application: Methyl orange dye adsorbed biochar has been used as a potential Brønsted acid catalyst for microwave-assisted biodiesel production.
Methods of Application: The biochar was made by slow pyrolysis from a variety of biomass, primarily cassava peel, irul wood sawdust, and coconut shell. The dye adsorbed biochar made from cassava peel was utilized as a Brønsted acid catalyst for microwave-assisted biodiesel production from Millettia pinnata seed oil.
Scientific Field: Chemical Engineering
Summary of Application: Methyl orange (MO) is a highly carcinogenic and harmful contaminant, which has been extensively reported for its detrimental impact on human and aquatic life.
Methods of Application: The recent advancement in designing of nanomaterials (NMs) stabilized on different fabricating assemblies and their application in photocatalysis of MO dye.
Results or Outcomes: The review explains the recent advancement, parameters affecting photocatalytic studies, kinetics and photocatalytic mechanism of MO.
Methyl orange is a synthetic azo dye and a widely used pH indicator, primarily recognized for its distinct color transition between acidic and basic environments. In acidic solutions, methyl orange appears red, while in alkaline conditions, it turns yellow. This color change occurs within a pH range of approximately 3.1 to 4.4, making it particularly useful for titrations involving strong acids. The compound's IUPAC name is sodium 4-{(4-(dimethylamino)phenyl)diazenyl}benzene-1-sulfonate, with a molecular formula of and a molar mass of 327.33 g/mol
The mechanism of action of methyl orange as a pH indicator involves the protonation and deprotonation of the azo group. In acidic solutions (low pH), the azo group accepts a proton (H+) and becomes positively charged. This change in charge distribution alters the electronic structure of the molecule, resulting in the red color observed. Conversely, in basic solutions (high pH), the protonated azo group loses a proton, returning to its neutral form. This change leads to a different electronic configuration and a shift in color to yellow [].
Methyl orange undergoes protonation and deprotonation reactions that lead to its color changes. In acidic conditions, the presence of protons causes the methyl orange to become protonated, resulting in the red coloration due to the absorption of light in the red spectrum. Conversely, in basic conditions, the removal of protons leads to the formation of a yellow species. The equilibrium can be represented as follows:
This equilibrium shifts depending on the pH of the solution
The synthesis of methyl orange typically involves a diazonium coupling reaction between sulfanilic acid and N,N-dimethylaniline. The process can be summarized in two main steps: This method is commonly employed due to its efficiency and ability to produce high yields of the dye
Methyl orange is primarily utilized as an acid-base indicator in titrations due to its clear and distinct color change at specific pH levels. Key applications include: Research into the interactions of methyl orange with various biological systems has revealed potential toxicological effects. It has been shown that exposure can lead to gastrointestinal irritation and respiratory issues upon inhalation. Furthermore, studies indicate that methyl orange may have mutagenic effects under certain conditions due to its ability to generate reactive oxygen species that can damage DNA
Methyl orange shares similarities with other pH indicators such as phenolphthalein and bromothymol blue, but it is unique in its specific pH transition range and color change characteristics. Acute Toxic Compound Color in Acidic Medium Color in Basic Medium pH Transition Range Methyl Orange Red Yellow 3.1 - 4.4 Phenolphthalein Colorless Pink 8.2 - 10.0 Bromothymol Blue Yellow Blue 6.0 - 7.6 Unique Features of Methyl Orange
Purity
Physical Description
Orange powder, insoluble in water; [CAMEO]
Color/Form
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Hydrogen Bond Donor Count
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Monoisotopic Mass
Heavy Atom Count
Appearance
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UNII
Related CAS
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 1 of 119 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 118 of 119 companies with hazard statement code(s):;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
MeSH Pharmacological Classification
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Other CAS
Absorption Distribution and Excretion
BILIARY EXCRETION OF IV ADMIN METHYL ORANGE & METABOLITES, 4'-SULFO-4-METHYLAMINOAZOBENZENE & 4'-SULFO-4-AMINOAZOBENZENE, BY RATS WAS USED TO ILLUSTRATE A ONE-COMPARTMENT PHARMACOKINETIC MODEL IN WHICH A DRUG UNDERWENT 2 SUCCESSIVE METABOLIC REACTIONS.
Metabolism Metabolites
METHYL ORANGE IS CONVERTED TO N,N-DIMETHYL-P-PHENYLENEDIAMINE BY INTESTINAL ANAEROBIC BACTERIA. SULFANILIC ACID IS ANOTHER METABOLITE.
Wikipedia
Methods of Manufacturing
General Manufacturing Information
Methyl orange is very seldom used in textile applications because it is fugitive and sensitive to acids; however, on occasion, it has been used to dye wool and silk from an acid bath.
Dates
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